4-Boc-amino-2,2-dimethylbutyric acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

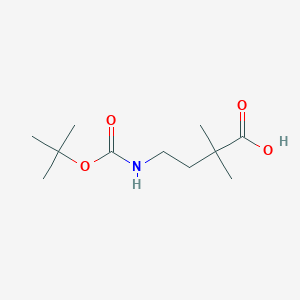

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-7-6-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMVVJUXUMIAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153039-17-9 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153039-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Research Perspectives on 4 Boc Amino 2,2 Dimethylbutyric Acid

Significance as a Protected Amino Acid Synthon in Chemical Synthesis

In the realm of chemical synthesis, "synthons" are structural units within a molecule that can be formed or assembled by known or conceivable synthetic operations. 4-Boc-amino-2,2-dimethylbutyric acid serves as a crucial synthon, particularly in the synthesis of peptides and peptidomimetics. The significance of this compound stems from two key molecular features: the Boc protecting group and the γ-amino acid backbone with gem-dimethyl substitution.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids. nih.gov Its primary role is to prevent the amine group from participating in unwanted side reactions during the formation of a peptide bond. nih.gov The Boc group is stable under a variety of reaction conditions but can be readily removed under mildly acidic conditions, a process known as deprotection. peptide2.com This controlled removal is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides. nih.govpeptide2.com The use of Boc-protected amino acids is particularly advantageous in the synthesis of hydrophobic peptides. nih.gov

As a γ-amino acid , this compound offers a unique structural motif compared to the naturally occurring α-amino acids. While α-amino acids have the amino group attached to the carbon atom adjacent to the carboxyl group, γ-amino acids have the amino group on the third carbon atom from the carboxyl group. This seemingly small difference has profound implications for the three-dimensional structure of the resulting peptide. Peptides incorporating γ-amino acids, often referred to as γ-peptides or hybrid α/γ-peptides, can adopt novel secondary structures, such as helices and turns, that are not accessible to natural peptides. nih.gov

The gem-dimethyl group at the α-position of the carboxylic acid further influences the conformational properties of peptides into which it is incorporated. This steric hindrance restricts the rotational freedom around the adjacent chemical bonds, leading to more predictable and stable conformations. The introduction of such conformational constraints is a key strategy in the design of bioactive molecules, as it can pre-organize a peptide into a shape that is optimal for binding to a biological target. nih.govnih.gov

Key Research Findings on the Utility of Similar Synthons:

| Research Finding | Significance in Chemical Synthesis |

| Conformational Control: The incorporation of non-natural amino acids with steric bulk, like the gem-dimethyl group, can stabilize specific secondary structures such as β-turns and helices in peptides. | This allows for the rational design of peptidomimetics with defined three-dimensional shapes, which is crucial for mimicking the bioactive conformation of natural peptides. |

| Enhanced Stability: Peptidomimetics containing modified backbones, such as those with γ-amino acids, often exhibit increased resistance to enzymatic degradation compared to their natural counterparts. | This leads to a longer biological half-life, a desirable property for therapeutic agents. |

| Novel Architectures: The use of γ-amino acids enables the construction of "foldamers," which are non-natural oligomers that mimic the folding behavior of proteins. nih.gov | This opens up new avenues for creating synthetic molecules with complex and predictable three-dimensional structures for various applications, including drug delivery and materials science. |

Evolution of Research Trajectories and Applications

The scientific interest in unnatural amino acids like this compound has evolved significantly over the past few decades, driven by advancements in synthetic methodologies and a deeper understanding of molecular recognition and protein structure.

Initially, the focus of peptide chemistry was largely on the synthesis of naturally occurring peptides and their analogues. However, the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability, spurred the development of peptidomimetics. nih.gov This field aims to create molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. nih.gov The introduction of unnatural amino acids, including Boc-protected γ-amino acids, became a central strategy in this endeavor. nih.gov

The early research trajectory involving such synthons was primarily focused on their incorporation into short peptide sequences to study their effects on local conformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography were employed to elucidate the structural changes induced by these modifications.

More recently, the application of these building blocks has expanded into more complex and functional systems. The rise of foldamer chemistry has provided a new platform for utilizing γ-amino acids to create novel, well-defined three-dimensional structures. nih.gov These synthetic oligomers are being explored for a wide range of applications, from acting as scaffolds in drug discovery to functioning as new types of catalysts and materials.

Furthermore, the development of more sophisticated synthetic techniques has enabled the creation of extensive libraries of compounds based on these modified amino acid synthons. nih.gov These libraries are then screened for biological activity, leading to the discovery of new lead compounds for drug development. The synthesis of the anticancer agent Microsporin B, for example, utilized a Boc-protected amino acid precursor, highlighting the importance of such building blocks in accessing complex natural products and their analogues.

The evolution of research in this area reflects a broader trend in medicinal chemistry towards greater control over molecular architecture to achieve specific biological outcomes. The ability to precisely manipulate the conformational properties of molecules through the use of specialized building blocks like this compound is a testament to the progress in this field.

Synthetic Methodologies and Chemical Transformations Involving 4 Boc Amino 2,2 Dimethylbutyric Acid

Synthetic Routes for the 2,2-Dimethylbutyric Acid Scaffold

The synthesis of the 2,2-dimethylbutyric acid core structure presents a notable challenge due to the presence of an all-carbon quaternary stereocenter. pnas.orgpnas.org The formation of this sterically hindered center requires specific and efficient synthetic strategies. pnas.orgpnas.org

Stereoselective Approaches in Synthesis

The creation of chiral quaternary carbon centers is a significant challenge in asymmetric synthesis. pnas.orgpnas.org Methodologies for achieving this often involve catalytic asymmetric carbon-carbon bond-forming reactions. pnas.org While numerous methods exist for creating tertiary stereocenters, the construction of quaternary centers is complicated by increased steric hindrance. pnas.org

Advanced strategies to address this include:

Catalytic Asymmetric Alkylation: This involves the use of chiral catalysts to control the stereochemical outcome of alkylation reactions that form the quaternary center. wiley-vch.de Transition metal catalysis, for instance, has been employed for the enantioselective functionalization of prochiral enolates to generate quaternary stereogenicity. wiley-vch.de

Chiral Auxiliaries: Another effective approach is the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. acs.orgresearchgate.net For example, chiral oxazolidinones can be acylated and then deprotonated to form a rigid, chelated enolate. williams.edu Subsequent alkylation occurs from the less sterically hindered face, leading to a high degree of diastereoselectivity. williams.edu The auxiliary can then be cleaved to yield the desired chiral carboxylic acid. acs.orgwilliams.edu

Conjugate Addition Reactions: Catalytic asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is another powerful tool for constructing all-carbon quaternary stereocenters. rsc.org

These methods provide pathways to enantiomerically enriched building blocks that can be further elaborated to form the 4-amino-2,2-dimethylbutyric acid scaffold.

Alkylation Reactions for Quaternary Carbon Center Formation

The formation of the quaternary carbon at the C2 position of the butyric acid chain is typically achieved through the α-alkylation of an enolate intermediate. fiveable.meresearchgate.net This fundamental reaction involves the nucleophilic attack of an enolate on an electrophilic alkyl halide. fiveable.me

The general process can be outlined as follows:

Enolate Formation: A carbonyl compound, such as an ester or an amide derivative of a disubstituted acetic acid, is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). harvard.edu

Alkylation: The resulting enolate then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a new carbon-carbon bond. fiveable.me To create the 2,2-dimethyl structure, this alkylation step is performed sequentially with two methylating agents or a precursor already containing one methyl group is further methylated.

Controlling the stereochemistry during this process is crucial. The use of chiral auxiliaries, such as pseudoephedrine amides or Evans oxazolidinones, allows for diastereoselective alkylation, where the auxiliary directs the approach of the electrophile to one face of the enolate. harvard.eduacs.org Palladium-catalyzed enantioselective alkylation of prochiral enolates has also emerged as a sophisticated method for creating these quaternary centers with high enantiomeric excess. wiley-vch.denih.govcaltech.edu

Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. jk-sci.comchemistrysteps.com Its strategic use is central to the multi-step synthesis of molecules containing 4-Boc-amino-2,2-dimethylbutyric acid.

Boc Group as a Temporary Amine Protecting Strategy

The primary function of the Boc group is to render the amine nucleophile temporarily unreactive to prevent it from participating in unwanted side reactions. chemistrysteps.com It converts the amine into a carbamate, which is significantly less nucleophilic and basic. total-synthesis.com This protection is essential during reactions involving the carboxylic acid moiety, such as activation and coupling, which might otherwise be compromised by the free amine.

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or under aqueous alkaline conditions. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com The resulting intermediate collapses, releasing tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide. masterorganicchemistry.comcommonorganicchemistry.com

A key advantage of the Boc group is its stability under a wide range of conditions, including basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation, which is used to remove other protecting groups like the benzyloxycarbonyl (Cbz) group. total-synthesis.com This stability allows for selective chemical manipulations at other parts of the molecule. total-synthesis.com

| Reagent | Conditions | Notes |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, NaOH, NaHCO₃), solvent (e.g., THF, dioxane/water) | Most common and convenient method. jk-sci.com |

| Boc₂O / DMAP | Acetonitrile or other aprotic solvents | Used for less nucleophilic amines or to introduce a second Boc group. |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Aqueous base | An alternative activated agent. total-synthesis.com |

Conditions and Selectivity in Boc Deprotection

The Boc group is prized for its facile removal under acidic conditions. masterorganicchemistry.com This acid lability is the cornerstone of its use in orthogonal protection strategies, where multiple protecting groups must be removed selectively. total-synthesis.com

Deprotection is most commonly achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. jk-sci.comcommonorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen of the carbamate. chemistrysteps.comcommonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com

A potential side reaction is the alkylation of nucleophilic residues (like tryptophan or methionine in peptides) by the liberated tert-butyl cation. total-synthesis.com To prevent this, "scavengers" such as anisole, thioanisole, or cresol (B1669610) are often added to the deprotection mixture to trap the cation. total-synthesis.com

The Boc group's sensitivity to acid allows for its selective removal in the presence of acid-stable groups (like Fmoc, which is base-labile) and groups removed by hydrogenolysis (like Cbz). total-synthesis.commasterorganicchemistry.com Conversely, milder Lewis acids like iron(III) chloride can be used for selective Boc deprotection in the presence of other acid-sensitive groups. rsc.org

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 50% TFA/DCM) | Very common for both solution and solid-phase synthesis. jk-sci.comchemistrysteps.com |

| Hydrochloric Acid (HCl) | In organic solvents (e.g., dioxane, methanol, ethyl acetate) | Often used to avoid potential side reactions from TFA. |

| Iron(III) Chloride (FeCl₃) | Catalytic amounts in acetonitrile | Allows for selective deprotection in the presence of other acid-sensitive groups. rsc.org |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane | A non-acidic method for deprotection. fishersci.co.uk |

Carboxylic Acid Functionalization and Amidation Reactions

Once the this compound core is synthesized and the amine is protected, the carboxylic acid functional group becomes the primary site for further transformations, most notably amidation. hepatochem.com Direct reaction between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization, which forms an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." fishersci.co.uk

This activation involves converting the carboxyl group's hydroxyl into a better leaving group, creating a highly electrophilic acyl species that readily reacts with a nucleophilic amine to form an amide bond. fishersci.co.uk This is the fundamental principle behind peptide coupling. peptide.com

A wide array of coupling reagents has been developed for this purpose, broadly classified into several families:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk A common issue with carbodiimides is the potential for racemization of the α-carbon. peptide.com To suppress this, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are included. fishersci.co.ukpeptide.com These additives trap the O-acylisourea to form a less reactive but also less prone to racemization active ester, which then reacts with the amine. uni-kiel.de

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate active esters with minimal racemization. sigmaaldrich.com

Aminium/Uronium Salts: This class includes some of the most effective coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com HATU, in particular, reacts rapidly and minimizes epimerization, making it suitable for challenging coupling reactions. peptide.com

The choice of coupling reagent and conditions depends on factors such as the steric hindrance of the coupling partners, the risk of racemization, and the desired reaction scale. uniurb.it

Complex Transformations and Chemo-selective Reactions

This compound serves as a valuable building block in multi-step organic synthesis, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the presence of two distinct functional groups—a carboxylic acid and a Boc-protected amine—which allow for sequential and chemo-selective transformations. The gem-dimethyl group adjacent to the carboxylic acid introduces steric hindrance, which can influence the reactivity of the carboxyl group and subsequent transformations.

The primary role of this compound in complex syntheses is as a linker component. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The chemical nature, length, and flexibility of the linker are critical for the efficacy of the PROTAC. This compound is often incorporated into these linkers to provide a defined spatial arrangement and to introduce a rigid gem-dimethyl moiety.

The synthetic transformations involving this compound typically begin with the activation of the carboxylic acid, followed by amide bond formation with an amine-containing molecule, which could be a ligand for the target protein or a component of the E3 ligase ligand. Common activating agents for the carboxylic acid include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Following the coupling reaction, the Boc-protecting group on the amine can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This deprotection exposes the primary amine, which can then undergo further reaction, such as another amide bond formation with a second carboxylic acid-containing molecule. This sequential approach allows for the controlled and directional assembly of the complex PROTAC structure.

The chemo-selectivity of these transformations is a key feature. The Boc group is stable to the conditions used for amide coupling, and the amide bond formed is stable to the acidic conditions required for Boc deprotection. This orthogonality of protecting groups and reaction conditions is fundamental to the successful synthesis of complex molecules using this compound as a building block.

While detailed reaction data for complex transformations involving this specific molecule is not extensively published in readily accessible literature, the general principles of peptide chemistry and solid-phase synthesis are applicable. The yields of the coupling and deprotection steps are generally high, although they can be influenced by the steric hindrance of the gem-dimethyl group and the nature of the coupling partners.

Table 1: Representative Chemo-selective Transformations

| Transformation | Reagents and Conditions | Functional Group Modified | Protecting Group Status |

| Amide Coupling | EDC, HOBt, Amine | Carboxylic Acid | Boc group stable |

| Boc Deprotection | TFA, DCM | Boc-protected Amine | Amide bond stable |

Advanced Applications in Organic Synthesis, Medicinal Chemistry, and Drug Discovery

Integration into Peptide Synthesis Strategies

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, enabling the sequential addition of amino acids to a growing peptide chain. nbinno.com 4-Boc-amino-2,2-dimethylbutyric acid, with its Boc-protected amine, is well-suited for incorporation into various peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is a widely used technique for the efficient assembly of peptides. chempep.com In Boc-based SPPS, the N-terminal amine of the growing peptide chain attached to a solid support is temporarily protected with a Boc group. This group is removed by treatment with an acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next Boc-protected amino acid. chempep.comgoogle.com

The integration of this compound into SPPS protocols follows these standard procedures. The carboxylic acid moiety of the compound is activated, commonly using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. uci.edu The gem-dimethyl group on the α-carbon of this compound can influence coupling kinetics and may require optimized coupling times or reagents to ensure efficient incorporation.

Table 1: Key Steps in Boc-SPPS

| Step | Description | Reagents |

| Deprotection | Removal of the N-terminal Boc group from the resin-bound peptide. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |

| Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt to liberate the free amine. | A tertiary amine base, such as diisopropylethylamine (DIEA) |

| Coupling | Activation of the incoming Boc-amino acid's carboxyl group and formation of the peptide bond. | Coupling reagents (e.g., DCC, DIC, HBTU, HATU) and a base |

| Washing | Removal of excess reagents and byproducts. | Solvents like DCM and dimethylformamide (DMF) |

Engineering Conformationally Restricted Peptides

A key application of this compound lies in the synthesis of conformationally restricted peptides. nih.gov The conformational flexibility of peptides is often a hurdle in drug design, as it can lead to reduced receptor affinity and selectivity. nih.gov The introduction of conformational constraints can lock the peptide into a bioactive conformation, enhancing its pharmacological properties. nih.gov

The gem-dimethyl group at the α-position of 4-amino-2,2-dimethylbutanoic acid plays a crucial role in restricting the conformational freedom of the peptide backbone. This steric hindrance limits the rotation around the adjacent single bonds, influencing the local secondary structure. The incorporation of such unnatural amino acids can induce specific turns or helical structures within the peptide chain, which can be critical for its biological activity. nih.govnih.govresearchgate.net Computational and experimental studies, such as NMR spectroscopy, are often employed to elucidate the precise conformational effects of incorporating this and similar amino acids into peptide sequences. mit.edumdpi.com

Development and Optimization of Rapid Peptide Synthesis Protocols

The demand for faster and more efficient methods for peptide synthesis has led to the development of rapid synthesis protocols. nih.govnih.gov These protocols often involve the use of microwave irradiation or optimized flow chemistries to accelerate the deprotection and coupling steps in SPPS. nih.govluxembourg-bio.com Boc-based chemistry, in particular, has been adapted for rapid synthesis through the use of in situ neutralization protocols and highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govpeptide.comnih.gov

While specific data on the use of this compound in these rapid protocols is not extensively detailed in publicly available literature, its compatibility with standard Boc chemistry suggests its potential for integration into such accelerated methodologies. nbinno.com The steric bulk of the gem-dimethyl group might necessitate adjustments to coupling times or temperatures to achieve optimal results in a rapid synthesis setting. The ability to quickly synthesize peptides containing such conformationally restricting elements is highly valuable for the rapid screening of peptide libraries in drug discovery. acs.orgyoutube.com

Role as a Key Intermediate in Pharmaceutical and Biochemical Development

Beyond its direct incorporation into peptides, this compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The combination of a protected amine, a carboxylic acid, and a unique steric feature makes it a versatile synthon for medicinal chemists.

Precursor Synthesis of Active Pharmaceutical Ingredients (APIs)

Amino acids and their derivatives are fundamental starting materials for the synthesis of a wide range of pharmaceuticals. nih.gov They provide a chiral pool and functional handles that can be elaborated into complex molecular architectures. While direct examples of marketed drugs derived from 4-amino-2,2-dimethylbutanoic acid are not readily found in the literature, its structural motifs are present in various bioactive compounds. The deprotected form, 4-amino-2,2-dimethylbutanoic acid, can serve as a precursor for the synthesis of peptidomimetics and other small molecules designed to interact with biological targets. google.comchemsynthesis.com The development of novel APIs often involves the synthesis and screening of libraries of compounds, and building blocks like this compound are valuable components in this process. rsc.orgbldpharm.com

Synthesis of Complex Biochemicals and Biomolecules

This compound serves as a specialized component in the multi-step synthesis of complex, biologically active molecules. Its bifunctional nature, possessing both a protected amine and a carboxylic acid, allows for sequential and controlled coupling reactions, making it an ideal scaffold for building larger molecular architectures.

A prominent example of its use in synthesizing complex biochemicals is in the construction of PROTACs, where it functions as a segment of the linker component connecting two distinct protein-binding ligands. medchemexpress.comchemsrc.com

Application as a Core Component in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov These molecules are composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects them. nih.gov The linker is a critical determinant of PROTAC efficacy, and this compound is a frequently used building block for constructing these linkers. medchemexpress.com

As a component of a PROTAC linker, this compound serves multiple functions. It is classified as an alkyl-based linker, providing a defined length and degree of flexibility to the PROTAC molecule. medchemexpress.comchemsrc.com The primary function of the linker is to span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex. nih.gov

The synthesis of a PROTAC using this building block typically involves a stepwise approach. For instance, the carboxylic acid end of this compound can be coupled to an amine-containing E3 ligase ligand. Following this, the Boc group is removed, and the newly exposed amine is then coupled to the carboxylic acid-containing target protein ligand. This sequential synthesis allows for precise control over the final PROTAC structure. The gem-dimethyl group within the linker can impart conformational rigidity, which may help to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex. nih.gov

| Feature | Function within PROTAC Linker | Reference |

| Bifunctionality | Allows for sequential coupling to both the E3 ligase and target protein ligands. | nih.gov |

| Alkyl Chain | Provides a specific length and spacing between the two ends of the PROTAC. | medchemexpress.com |

| Gem-dimethyl Group | Introduces steric hindrance and conformational rigidity, influencing the orientation of the bound proteins. | nih.gov |

| Boc-Protected Amine | Enables controlled, stepwise synthesis by protecting the amine functionality until it is needed for coupling. | nih.gov |

The development of an effective PROTAC is a multifactorial optimization problem where the linker plays a crucial role. nih.gov The choice of linker building blocks, such as this compound, is a key strategic decision.

Key strategic considerations include:

Linker Length and Flexibility: The distance between the binding sites on the target protein and the E3 ligase must be spanned effectively. Using defined building blocks like this compound allows for the systematic variation of linker length to find the optimal distance for ternary complex formation.

Conformational Rigidity: Highly flexible linkers can adopt numerous non-productive conformations. Introducing rigid elements, such as the gem-dimethyl group, can restrict the conformational freedom of the linker. nih.gov This can lead to a more favorable energetic profile for binding and an increase in degradation potency.

Attachment Points: The vector and exit point from the protein ligands are critical. The synthetic handles provided by this compound (the amine and carboxylic acid) provide versatile connection points for different ligand chemistries.

A general synthetic strategy involves preparing activated esters of the protein-binding ligands, which are then reacted sequentially with the deprotected amine and the carboxylic acid of the linker building block. nih.gov This modular approach facilitates the creation of a library of PROTACs with varying linker compositions to screen for optimal degradation activity.

Development of Amino Acid Mimetics and Bioisosteric Analogues

The unique structure of this compound makes it an excellent starting point for the synthesis of amino acid mimetics and bioisosteres. Bioisosteres are chemical substituents that can be interchanged without substantially changing the biological activity of a molecule. The gem-dimethyl group can act as a bioisostere for the isopropyl group of valine or leucine, but it imposes a different set of conformational constraints due to the lack of a proton on the alpha-carbon (in this case, the 2-position).

Starting from this compound, a variety of novel amino acid derivatives can be synthesized. The presence of both a protected amine and a carboxylic acid allows it to be elongated or incorporated into more complex scaffolds. For example, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized. Alternatively, the Boc-protected amine can be deprotected and used as a nucleophile in various C-N bond-forming reactions.

The synthesis of these derivatives often leverages standard organic chemistry transformations. The stability of the gem-dimethyl group ensures that this core structural motif is preserved throughout the synthetic sequence. This allows for the creation of derivatives that maintain the conformational constraints of the dimethylbutyric acid core while presenting different chemical functionalities for interaction with biological targets. These novel derivatives are valuable tools in drug discovery for probing structure-activity relationships. rsc.org

| Derivative Type | Potential Synthetic Transformation | Resulting Functionality |

| Ester Derivatives | Esterification of the carboxylic acid. | Modified solubility and cell permeability. |

| Amide Derivatives | Amide coupling of the carboxylic acid with various amines. | Introduction of new hydrogen bonding groups. |

| Alcohol Derivatives | Reduction of the carboxylic acid to a primary alcohol. | A neutral polar group or a handle for further functionalization. |

| Elongated Chains | Coupling of the deprotected amine to halo-esters followed by hydrolysis. | Creation of longer, custom amino acid frameworks. |

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. mdpi.comnih.gov They are widely used in medicinal chemistry to enhance the properties of peptides and other drug candidates, such as increasing their resistance to proteolytic degradation or constraining their conformation to improve receptor binding.

This compound and its derivatives can be incorporated into peptide chains using solid-phase or solution-phase peptide synthesis. buffalostate.edu When integrated into a peptide backbone, the 2,2-dimethylated segment acts as a "γ-amino acid" residue with significant steric bulk. This disrupts standard secondary structures like alpha-helices and beta-sheets, often inducing turn-like conformations. researchgate.net This ability to act as a turn-inducer is a powerful tool for designing peptidomimetics that mimic the structure of a specific protein loop or turn region. mdpi.com The incorporation of such rigid, non-natural frameworks is a key strategy for transforming natural peptides into more drug-like molecules with improved pharmacokinetic properties. mdpi.com

Stereochemical Aspects and Enantioselective Methodologies

Chiral Synthesis of 4-Boc-amino-2,2-dimethylbutyric Acid Derivatives

The asymmetric synthesis of γ-amino acids, particularly those with sterically demanding substituents like a gem-dimethyl group at the α-position, requires robust and highly selective methodologies. While direct asymmetric synthesis of this compound is not extensively documented in readily available literature, several strategies employed for analogous structures provide a framework for achieving enantiopure forms of its derivatives.

One prominent approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For the synthesis of α,α-disubstituted amino acids, chiral oxazolidinones, popularized by Evans, have proven effective. In a hypothetical application to a precursor of this compound, the synthesis would involve acylating a chiral oxazolidinone, followed by a diastereoselective alkylation to introduce the necessary carbon framework. Subsequent removal of the auxiliary would yield the chiral acid.

Another powerful method utilizes chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859). These complexes serve as chiral nucleophilic glycine or alanine equivalents. Alkylation of these complexes with a suitable electrophile can proceed with high diastereoselectivity, controlled by the chiral ligand. For instance, the reaction of an alanine-derived Ni(II) complex with an appropriate electrophile could be envisioned to construct the carbon skeleton of the target molecule. Disassembly of the resulting complex would then liberate the desired α,α-disubstituted amino acid derivative. This methodology has been successfully applied to the large-scale synthesis of other complex amino acids, demonstrating its potential for industrial applications.

Enzymatic resolution represents another viable pathway to obtain enantiomerically pure 4-amino-2,2-dimethylbutyric acid, which can then be protected to give the Boc-derivative. This method involves the use of enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively acylate or hydrolyze an ester derivative of the racemic amino acid, yielding one enantiomer in high enantiomeric excess. Dynamic kinetic resolution (DKR) is an even more efficient variation where the undesired enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Control and Assessment of Diastereomeric Purity

In syntheses involving the creation of multiple stereocenters, controlling and accurately assessing the diastereomeric purity of intermediates and the final product is crucial. When employing chiral auxiliaries or substrates, the diastereoselectivity of key bond-forming reactions is paramount.

The choice of reagents, solvents, and reaction temperature can significantly influence the diastereomeric ratio (d.r.). For instance, in the alkylation of a chiral oxazolidinone imide, the use of specific Lewis acids and careful temperature control can dramatically enhance the formation of one diastereomer over the other.

The assessment of diastereomeric purity is typically accomplished using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the ratio of diastereomers in a mixture. Often, specific protons or carbons in the different diastereomers will have distinct chemical shifts, allowing for integration and quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers can be resolved into separate peaks, and their relative areas provide a precise measure of the diastereomeric excess (d.e.).

X-ray Crystallography: In cases where a crystalline solid can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry of a single diastereomer.

A hypothetical example of assessing diastereomeric purity is presented in the table below, illustrating typical data that would be generated during a synthetic campaign.

| Method | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Diastereomer |

| 1H NMR | 95:5 | Not Determined |

| Chiral HPLC | 96:4 | >99% |

| X-ray Crystallography | Single Diastereomer | Confirmed Absolute Configuration |

This is an interactive data table based on hypothetical research findings.

Preservation of Stereochemical Fidelity During Transformations

Once a chiral center is established, it is imperative to maintain its stereochemical integrity throughout subsequent synthetic steps. Reactions that proceed through intermediates prone to racemization, such as enolates or carbocations at the stereocenter, must be carefully designed and executed.

For this compound derivatives, transformations involving the carboxylic acid or the Boc-protected amine are common. During reactions such as esterification, amidation, or deprotection/reprotection of the amine, care must be taken to avoid conditions that could lead to epimerization at the quaternary α-carbon.

Key considerations for preserving stereochemical fidelity include:

Mild Reaction Conditions: Utilizing mild reagents and lower reaction temperatures can minimize the risk of racemization.

Avoidance of Strong Bases or Acids: Strong bases can lead to enolate formation and subsequent epimerization, while strong acids can facilitate racemization through carbocationic intermediates.

Strategic Use of Protecting Groups: The Boc group is generally stable under a wide range of conditions but can be removed under acidic conditions. The choice of subsequent protecting groups, if needed, should be made to ensure compatibility with the planned synthetic route and to avoid harsh deprotection conditions.

The monitoring of optical purity throughout a synthetic sequence is essential. Chiral HPLC is the most common and reliable method for this purpose. By analyzing samples at various stages of the synthesis, any loss of stereochemical integrity can be quickly identified, allowing for optimization of the reaction conditions.

Conformational Analysis and Structural Influence in Biomolecular Systems

Impact on Peptide Secondary Structure Formation

The introduction of 4-Boc-amino-2,2-dimethylbutyric acid into a peptide sequence has a profound impact on its secondary structure. The gem-dimethyl substitution at the Cα position sterically hinders free rotation around the adjacent single bonds of the peptide backbone. This restriction of conformational space entropically favors the adoption of well-defined, ordered structures over a random coil state.

Studies on peptides containing Cα-tetrasubstituted α-amino acids have shown a strong propensity for the formation of helical structures, primarily 310-helices and α-helices, as well as fully extended conformations. nih.gov The Thorpe-Ingold effect, driven by the compression of bond angles due to the bulky gem-dimethyl group, steers the peptide backbone into conformations that can accommodate this steric strain, often resulting in the formation of intramolecular hydrogen bonds that stabilize these secondary structures. nih.govresearchgate.net While β-sheet formation is generally prevented by the inclusion of such residues, the conformational rigidity imparted by this compound makes it a potent inducer of specific folding patterns in peptides. nih.gov

Investigation of Helical and Non-Helical Peptide Conformations

The influence of this compound on peptide conformation extends to both helical and non-helical structures. The inherent conformational bias imposed by the gem-dimethyl group can be exploited to stabilize specific folds.

Helical Conformations: Research on peptides incorporating Cα,α-disubstituted amino acids has demonstrated their ability to nucleate and stabilize helical structures. nih.gov The restricted Ramachandran space available to these residues channels the peptide backbone into the helical regions of the conformational map. The handedness of the resulting helix can often be controlled by the chirality of neighboring amino acids. nih.gov While direct crystallographic or detailed NMR studies on peptides exclusively containing this compound are not extensively documented in publicly available literature, the principles derived from analogous Cα-tetrasubstituted amino acids strongly suggest its utility in promoting helical secondary structures.

Non-Helical Conformations: Beyond helices, the conformational constraints of this modified amino acid are instrumental in the design of non-helical structures, most notably β-turns. The rigid backbone geometry can be harnessed to enforce the tight reversals of the peptide chain characteristic of these motifs.

Role in the Design of β-Turn Mimetics

β-turns are crucial secondary structure motifs involved in protein folding, stability, and molecular recognition events. They are composed of four amino acid residues (i, i+1, i+2, i+3) where the polypeptide chain reverses its direction. The design of synthetic molecules that mimic the structure and function of β-turns, known as β-turn mimetics, is a significant area of research in drug discovery. nih.govnih.gov

The incorporation of conformationally constrained amino acids is a key strategy for stabilizing β-turn structures. nih.gov this compound, with its gem-dimethyl group, serves as a potent β-turn inducer. By restricting the available dihedral angles of the peptide backbone, it facilitates the formation of the requisite intramolecular hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue, a hallmark of a classic β-turn. nih.gov The rigid nature of the 2,2-dimethylbutanoic acid scaffold helps to pre-organize the peptide into a turn-like conformation, reducing the entropic penalty associated with folding.

Structure-Conformation Relationships in Peptidomimetics

The relationship between the chemical structure of this compound and the resulting conformation of a peptidomimetic is a direct consequence of its stereochemical properties. The Thorpe-Ingold effect is the primary determinant of its conformational influence. nih.govresearchgate.net

The predictable influence of the gem-dimethyl group allows for the rational design of peptidomimetics with desired secondary structures. By strategically placing this residue within a peptide sequence, it is possible to dictate the local conformation and, in turn, influence the global fold of the molecule. This level of structural control is essential for creating peptidomimetics that can accurately mimic the bioactive conformation of a native peptide, a critical factor for achieving high-affinity binding to biological targets.

The table below summarizes the key structural features of this compound and their conformational implications in the design of peptidomimetics.

| Structural Feature | Conformational Implication | Application in Peptidomimetics |

| gem-Dimethyl Group (Cα) | Restricts torsional freedom (Thorpe-Ingold effect) | Induction of specific secondary structures (helices, turns) |

| γ-Amino Acid Backbone | Alters peptide backbone geometry compared to α-amino acids | Creation of novel peptide folds and architectures |

| Boc-Protecting Group | Protects the N-terminus during synthesis | Facilitates controlled, stepwise peptide synthesis |

Structure Activity Relationship Sar Studies of 4 Boc Amino 2,2 Dimethylbutyric Acid Derivatives

Elucidating Molecular Modifications and their Functional Consequences

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a lead compound influence its biological activity. For derivatives of 4-Boc-amino-2,2-dimethylbutyric acid, a systematic exploration of its chemical structure would be necessary to determine the functional consequences of various modifications.

The core structure of this compound presents several key areas for modification:

The Carboxylic Acid Group: This functional group is a primary site for modification. It can be converted to esters, amides, or other bioisosteres to alter polarity, solubility, and interaction with biological targets. For instance, forming an amide with different amines would introduce a wide range of substituents, allowing for the exploration of steric and electronic effects on activity.

The Boc-Protecting Group: While typically a protecting group, in a drug discovery context, the tert-butoxycarbonyl (Boc) group could be replaced with other acyl or sulfonyl groups to investigate the impact on target binding and metabolic stability.

The Dimethyl-Substituted Carbon: The gem-dimethyl group at the 2-position provides steric bulk and influences the conformational flexibility of the molecule. SAR studies could involve replacing these methyl groups with other alkyl groups (e.g., ethyl, propyl) or incorporating them into a cyclic structure (e.g., a cyclopropyl (B3062369) or cyclobutyl ring) to probe the importance of this steric feature for biological activity.

The Butyric Acid Backbone: The length and flexibility of the four-carbon chain could be altered. Shortening or lengthening the chain, or introducing unsaturation or additional substituents, would provide insights into the optimal spatial arrangement of the amino and carboxylic acid functionalities for target interaction.

The functional consequences of these modifications would be assessed through a battery of in vitro and in vivo assays relevant to the specific biological target. This would allow for the generation of a dataset correlating specific structural changes with increases or decreases in potency, selectivity, and other pharmacological parameters.

Interactive Data Table: Hypothetical SAR of this compound Derivatives

Below is a hypothetical data table illustrating the type of information that would be generated from SAR studies. Please note that this data is illustrative and not based on published experimental results.

| Derivative | Modification | Target Binding Affinity (IC50, nM) | Cellular Activity (EC50, nM) |

| Parent Compound | This compound | 5000 | >10000 |

| Derivative 1 | Methyl ester of carboxylic acid | 2500 | 8000 |

| Derivative 2 | Amide with benzylamine | 1500 | 4500 |

| Derivative 3 | Replacement of Boc with Acetyl | 8000 | >10000 |

| Derivative 4 | Replacement of dimethyl with cyclopropyl | 4000 | 9000 |

Rational Design Principles for Biologically Active Agents

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design molecules that can interact with it in a specific and desired way. The this compound scaffold could serve as a starting point for the rational design of various biologically active agents.

Key principles that would guide the rational design of its derivatives include:

Scaffold-Based Design: The core structure can be used as a scaffold to which various functional groups are appended to interact with specific pockets of a target protein. For example, if the target has a known hydrophobic pocket, lipophilic groups could be attached to the scaffold to enhance binding.

Conformational Constraint: The gem-dimethyl group already introduces a degree of conformational restriction. Further modifications, such as cyclization, can be used to lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. The incorporation of this amino acid into peptides is a known strategy to induce specific secondary structures, such as turns or helices. researchgate.net

Bioisosteric Replacement: Functional groups on the molecule can be replaced with bioisosteres to improve pharmacokinetic properties without sacrificing biological activity. For instance, the carboxylic acid could be replaced with a tetrazole ring to increase metabolic stability and cell permeability.

Fragment-Based Drug Discovery: Fragments of the this compound molecule could be screened for binding to a target. Hits could then be grown or linked to build a more potent molecule, using the original scaffold as a guide.

Computational Modeling and Molecular Docking in Target Interaction Studies

Computational tools are invaluable in modern drug discovery for predicting how a molecule will interact with its biological target. For derivatives of this compound, computational modeling and molecular docking would play a crucial role in understanding and predicting their biological activity.

Molecular Docking: This technique would be used to predict the binding mode and affinity of derivatives within the active site of a target protein. A 3D model of the target protein would be used to virtually screen a library of this compound derivatives. The docking scores would help prioritize which compounds to synthesize and test experimentally. The simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of synthesized compounds and their biological activities is available, QSAR models can be developed. These models use statistical methods to correlate the chemical properties of the molecules with their biological activities. A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding further optimization efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of how a ligand interacts with its target over time. These simulations can help to assess the stability of the ligand-protein complex and identify any conformational changes that may occur upon binding. This information is crucial for understanding the mechanism of action and for designing more effective inhibitors.

常见问题

Basic: What are the primary applications of 4-Boc-amino-2,2-dimethylbutyric acid in PROTAC synthesis?

Methodological Answer:

This compound serves as a PROTAC linker due to its alkyl/ether backbone, enabling covalent conjugation between E3 ubiquitin ligase ligands and target protein binders. Its dimethyl groups enhance steric stability, reducing unintended side reactions during synthesis .

- Key Protocol Steps :

- Activate the carboxylic acid group using coupling agents (e.g., HATU/DIPEA).

- Conjugate the activated linker to the N-terminal of the E3 ligase ligand.

- Deprotect the Boc group (using TFA) to expose the amine for coupling with the target protein binder.

Basic: How to characterize the purity and stability of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% required for PROTAC applications) .

- NMR : Confirm structure via -NMR (e.g., δ 1.4 ppm for Boc methyl groups, δ 1.2 ppm for dimethyl substituents).

- Mass Spectrometry : Verify molecular weight (231.2887 g/mol) via ESI-MS .

- Stability Testing : Store at -20°C in powder form to prevent hydrolysis; monitor degradation via HPLC after reconstitution in DMSO .

Advanced: How to address discrepancies in PROTAC conjugation efficiency using this linker?

Methodological Answer:

Low conjugation yields may arise from steric hindrance caused by the dimethyl groups. Mitigation strategies include:

- Optimizing Reaction Solvent : Use DMF instead of DCM to improve solubility.

- Temperature Control : Perform couplings at 0–4°C to minimize side reactions.

- Alternative Coupling Reagents : Replace HATU with PyBOP for bulky substrates .

- Validation : Confirm successful conjugation via MALDI-TOF MS and cellular degradation assays (e.g., Western blot for target protein levels) .

Advanced: What are the challenges in maintaining enantiomeric purity during synthesis?

Methodological Answer:

The chiral center at the Boc-protected amine is prone to racemization under basic conditions.

- Preventive Measures :

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to analyze the impact of linker length/structure on PROTAC efficacy?

Methodological Answer:

- Comparative Studies :

- Data Interpretation : Dimethyl groups may reduce proteasome recruitment due to rigidity; balance steric effects with linker length optimization .

Basic: How to validate the role of this compound in cellular uptake studies?

Methodological Answer:

- Experimental Design :

- Key Metrics : Measure intracellular concentrations via LC-MS/MS and correlate with degradation activity .

Advanced: What are the degradation pathways of this compound under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。